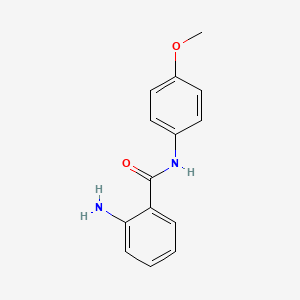

2-amino-N-(4-methoxyphenyl)benzamide

CAS No.: 20878-54-0

Cat. No.: VC1973914

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20878-54-0 |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 2-amino-N-(4-methoxyphenyl)benzamide |

| Standard InChI | InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) |

| Standard InChI Key | VOUMPTOODFUGMO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |

Introduction

Chemical Identification and Properties

Basic Information and Nomenclature

2-amino-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by an amino group at the 2-position of the benzamide moiety and a methoxy-substituted phenyl ring. The compound possesses the following identifying information:

| Parameter | Value |

|---|---|

| CAS Number | 20878-54-0 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 2-amino-N-(4-methoxyphenyl)benzamide |

| InChI | InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) |

| InChIKey | VOUMPTOODFUGMO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |

The compound is also known by several synonyms, including:

-

2-amino-N-(4-methoxy-phenyl)-benzamide

-

Anthranilic acid p-anisidide

Physical and Chemical Properties

The physical and chemical properties of 2-amino-N-(4-methoxyphenyl)benzamide are critical for understanding its behavior in various applications:

| Property | Description |

|---|---|

| Physical State | Solid |

| Appearance | White to beige powder |

| Melting Point | 121°C |

| Boiling Point | ~349°C at 760 mmHg (predicted) |

| Density | ~1.2 g/cm³ (predicted) |

| Refractive Index | n20D 1.66 (predicted) |

| Solubility | Slightly soluble in common organic solvents |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

These properties are essential considerations for handling, storage, and application of the compound in research and development settings .

Structural Characteristics

Molecular Structure

The molecular structure of 2-amino-N-(4-methoxyphenyl)benzamide features a benzamide core with an amino substitution at the 2-position and a methoxyphenyl group attached to the amide nitrogen. This unique arrangement contributes to its biological activity and physical properties .

Crystal Structure

Crystallographic analysis has provided detailed information about the three-dimensional arrangement of 2-amino-N-(4-methoxyphenyl)benzamide:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n (no. 14) |

| Unit Cell Dimensions | a = 13.5536(9) Å |

| b = 5.0730(3) Å | |

| c = 17.6641(12) Å | |

| Angle | β = 100.448(2)° |

| Cell Volume | V = 1194.40(13) ų |

| Z Value | 4 |

| R Factor | Rgt(F) = 0.046 |

| wR Factor | wR(F²) = 0.125 |

| Temperature | T = 100 K |

The crystal structure reveals important information about intermolecular interactions and hydrogen bonding patterns that influence the compound's physical properties and potential biological interactions .

Synthesis Methods

Conventional Synthesis

The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide can be accomplished through several methods. A common and efficient approach involves the reaction between isatoic anhydride and p-anisidine:

| Reactants | Conditions | Yield |

|---|---|---|

| Isatoic anhydride + p-anisidine | Water, 80°C, 9 hours | 99% |

This method involves electromagnetic stirring in a round-bottomed flask with water as the solvent. After reaction completion, the product precipitates as a brown solid that can be isolated by filtration and drying .

Microwave-Assisted Synthesis

A more time-efficient approach utilizes microwave irradiation:

| Reactants | Conditions | Yield | Time |

|---|---|---|---|

| Isatoic anhydride + p-anisidine | Microwave (140 W) | 84% | 4 minutes |

This microwave-assisted method significantly reduces reaction time while maintaining good yields, making it advantageous for laboratory-scale synthesis .

Characterization of Synthesized Product

The synthesized 2-amino-N-(4-methoxyphenyl)benzamide can be characterized using various spectroscopic techniques:

| Technique | Data |

|---|---|

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.75 (1H, br s, NH), 7.42-7.44 (3H, m), 7.22 (1H, t, J= 7.7 Hz), 6.86-6.88 (2H, m), 6.65-6.69 (2H, m), 5.12 (2H, br s, NH₂), 3.78 (3H, s, OCH₃) |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 55.5, 114.2, 116.3, 116.8, 117.5, 122.7, 127.2, 130.8, 132.6, 148.9, 156.7, 167.6 |

| MS m/z (%) | 242 [M⁺] (80.00), 225 (17.22), 212 (11.34), 194 (100), 77 (37.43), 76 (25.12) |

| IR ν max(KBr) | 3454, 3366, 3274, 1643 cm⁻¹ |

These spectral data provide confirmation of the structural integrity and purity of the synthesized compound .

Biological Activity and Applications

Antimicrobial Properties

One of the most significant aspects of 2-amino-N-(4-methoxyphenyl)benzamide is its antimicrobial activity. Research has demonstrated that this compound exhibits excellent activity against various bacterial and fungal strains:

| Organism Type | Specific Strains | Activity Level |

|---|---|---|

| Gram-positive bacteria | Bacillus subtilis (RCMB 000107), Staphylococcus aureus (RCMB 000106) | Good to excellent |

| Gram-negative bacteria | Pseudomonas aeruginosa (RCMB 000102), Escherichia coli (RCMB 000103) | Good |

| Fungi | Saccharomyces cerevisiae (RCMB 006002), Aspergillus fumigatus (RCMB 002003), Candida albicans (RCMB 005002) | Excellent |

Notably, the compound shows exceptional antifungal activity against Aspergillus fumigatus, surpassing the potency of the standard antifungal drug Clotrimazole. It also demonstrates excellent activity against Saccharomyces cerevisiae, approaching the effectiveness of standard antifungal medications .

Pharmacophore Identification

Research into the structure-activity relationship of 2-amino-N-(4-methoxyphenyl)benzamide has identified key pharmacophore sites responsible for its antimicrobial activity:

-

The compound can exist in multiple tautomeric forms, with the keto-amine form predominant in solid state

-

The formation of six-membered intramolecular rings through hydrogen bonding creates important pharmacophore sites

-

Different charge distributions between heteroatoms in these pharmacophoric sites influence specific antimicrobial activities:

These findings provide valuable insights for the design of novel antimicrobial agents based on the 2-aminobenzamide scaffold.

Research Applications and Future Directions

Medicinal Chemistry Applications

2-amino-N-(4-methoxyphenyl)benzamide serves as an important scaffold in medicinal chemistry research for several reasons:

-

It functions as a precursor for the synthesis of various heterocyclic compounds, including:

-

The compound's demonstrated antimicrobial properties make it a promising lead for the development of new antibacterial and antifungal agents, particularly important in the context of increasing antimicrobial resistance .

Structure-Activity Relationship Studies

The structural features of 2-amino-N-(4-methoxyphenyl)benzamide that contribute to its biological activity include:

-

The 2-amino group, which can participate in hydrogen bonding and is crucial for antimicrobial activity

-

The 4-methoxyphenyl moiety, which enhances lipophilicity and may influence membrane penetration

-

The amide linkage, which provides conformational flexibility and potential for hydrogen bonding interactions

Understanding these structure-activity relationships provides valuable guidance for the rational design of derivatives with enhanced biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume